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Compound of Interest

Compound Name: 2,5-Dimethoxybenzaldehyde

Cat. No.: B135726 Get Quote

This guide provides a detailed spectroscopic analysis of the ortho-, meta-, and para-isomers of

hydroxy-, amino-, and nitrobenzaldehyde. Intended for researchers, scientists, and

professionals in drug development, this document offers an objective comparison of their

structural and electronic properties through Infrared (IR), Ultraviolet-Visible (UV-Vis), and

Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data is crucial for the

identification, characterization, and quality control of these isomers in various scientific

applications.

Hydroxybenzaldehyde Isomers
The position of the hydroxyl group relative to the aldehyde function significantly influences the

spectroscopic properties of hydroxybenzaldehyde isomers. Intramolecular hydrogen bonding in

the ortho isomer, and differing electronic effects in the meta and para isomers, lead to distinct

spectral features.

Spectroscopic Data Comparison: Hydroxybenzaldehyde
The following tables summarize key spectroscopic data for the ortho-, meta-, and para-isomers

of hydroxybenzaldehyde.

Table 1: IR Spectroscopic Data for Hydroxybenzaldehyde Isomers
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Functional Group
o-
Hydroxybenzaldeh
yde (cm⁻¹)

m-
Hydroxybenzaldeh
yde (cm⁻¹)

p-
Hydroxybenzaldeh
yde (cm⁻¹)

O-H Stretch

(Phenolic)

3300-3100 (Broad, H-

bonded)[1]
~3400 (Broad)[2] 3149 (Broad)[3]

C-H Stretch

(Aldehyde)
2850, 2750[1] ~2850, ~2750 ~2964[3]

C=O Stretch

(Aldehyde)
1670[1] ~1680 1664[3]

C=C Stretch

(Aromatic)
1580, 1490[1] ~1590, ~1460 1588, 1453[3]

Table 2: ¹H NMR Spectroscopic Data for Hydroxybenzaldehyde Isomers (in DMSO-d₆)

Proton
o-
Hydroxybenzaldeh
yde (δ ppm)

m-
Hydroxybenzaldeh
yde (δ ppm)

p-
Hydroxybenzaldeh
yde (δ ppm)

-CHO 10.3 9.94[4] 9.8[5]

-OH 11.0 10.0[4] 10.3[5]

Aromatic H 6.9-7.6 7.1-7.5[4] 6.9 (d), 7.7 (d)[5]

Table 3: ¹³C NMR Spectroscopic Data for Hydroxybenzaldehyde Isomers
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Carbon
o-
Hydroxybenzaldeh
yde (δ ppm)

m-
Hydroxybenzaldeh
yde (δ ppm)

p-
Hydroxybenzaldeh
yde (δ ppm, in
CDCl₃)[6]

-CHO 196.5 192.1 191.28

C-OH 161.3 158.5 161.65

Aromatic C 117.8-137.2 115.3-137.5
116.01, 129.81,

132.54

Aminobenzaldehyde Isomers
The strongly electron-donating amino group causes significant shifts in the spectroscopic data

compared to benzaldehyde, with its position relative to the aldehyde group determining the

extent of these changes.

Spectroscopic Data Comparison: Aminobenzaldehyde
The following tables summarize key spectroscopic data for the ortho-, meta-, and para-isomers

of aminobenzaldehyde.

Table 4: IR Spectroscopic Data for Aminobenzaldehyde Isomers

Functional Group
o-
Aminobenzaldehyd
e (cm⁻¹)

m-
Aminobenzaldehyd
e (cm⁻¹)

p-
Aminobenzaldehyd
e (cm⁻¹)

N-H Stretch ~3460, ~3350 ~3450, ~3360 ~3400, ~3300

C-H Stretch

(Aldehyde)
~2840, ~2740 ~2830, ~2730 ~2820, ~2720

C=O Stretch

(Aldehyde)
~1660 ~1685 ~1670

C=C Stretch

(Aromatic)
~1615, ~1570 ~1600, ~1580 ~1605, ~1560
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Table 5: ¹H NMR Spectroscopic Data for Aminobenzaldehyde Isomers (in DMSO-d₆)

Proton
o-
Aminobenzaldehyd
e (δ ppm)[7]

m-
Aminobenzaldehyd
e (δ ppm)

p-
Aminobenzaldehyd
e (δ ppm)[7]

-CHO 8.49[7] ~9.7 8.46[7]

-NH₂ 5.28[7] ~5.5 5.77[7]

Aromatic H 6.72-7.16[7] 6.4-7.0 6.66 (d), 7.54 (d)[7]

Table 6: ¹³C NMR Spectroscopic Data for Aminobenzaldehyde Isomers (in DMSO-d₆)

Carbon
o-
Aminobenzaldehyd
e (δ ppm)[7]

m-
Aminobenzaldehyd
e (δ ppm, in CDCl₃)
[7]

p-
Aminobenzaldehyd
e (δ ppm)[7]

-CHO 162.24[7] 192.1 160.25[7]

C-NH₂ 149.48[7] 147.94[7] 152.10[7]

Aromatic C 112.80-134.84[7] 113.42-134.81[7]
113.97, 121.99,

130.20[7]

Nitrobenzaldehyde Isomers
The strongly electron-withdrawing nitro group significantly deshields the aromatic protons and

influences the vibrational frequencies of the aldehyde group. The extent of this influence is

dependent on the isomer.

Spectroscopic Data Comparison: Nitrobenzaldehyde
The following tables summarize key spectroscopic data for the ortho-, meta-, and para-isomers

of nitrobenzaldehyde.[8]

Table 7: IR Spectroscopic Data for Nitrobenzaldehyde Isomers (cm⁻¹)[8]
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Functional Group
o-
Nitrobenzaldehyde

m-
Nitrobenzaldehyde

p-
Nitrobenzaldehyde

C-H Stretch

(Aldehyde)
~2830-2695 ~2830-2695 ~2830-2695

C=O Stretch

(Aldehyde)
~1709 ~1700-1720 ~1709[8][9]

NO₂ Stretch

(Asymmetric)
~1550-1475 ~1550-1475 ~1550-1475

NO₂ Stretch

(Symmetric)
~1365-1290 ~1365-1290 ~1349[8][9]

Table 8: UV-Vis Spectroscopic Data for Nitrobenzaldehyde Isomers (in Cyclohexane)[10][11]

Isomer
λmax 1 (nm)
(Transition)

λmax 2 (nm)
(Transition)

λmax 3 (nm)
(Transition)

o-Nitrobenzaldehyde ~350 (n→π) ~300 (π→π) ~250 (π→π)

m-Nitrobenzaldehyde ~350 (n→π) ~300 (π→π) ~250 (π→π)

p-Nitrobenzaldehyde ~350 (n→π) ~300 (π→π) ~250 (π→π*)

Table 9: ¹H NMR Spectroscopic Data for Nitrobenzaldehyde Isomers (in CDCl₃, δ ppm)

Proton
o-
Nitrobenzaldehyde

m-
Nitrobenzaldehyde

p-
Nitrobenzaldehyde

-CHO ~10.4 10.15[12] 10.18[13]

Aromatic H 7.8-8.2 7.8-8.8[12] 8.1-8.4[13]

Table 10: ¹³C NMR Spectroscopic Data for Nitrobenzaldehyde Isomers (in CDCl₃, δ ppm)
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Carbon
o-
Nitrobenzaldehyde

m-
Nitrobenzaldehyde

p-
Nitrobenzaldehyde

-CHO ~188.5 189.9[14] ~190.3

C-NO₂ ~148.0 ~148.5 ~151.0

Aromatic C 124.5-135.0 124.0-137.0 124.5-140.0

Experimental Workflow & Protocols
The differentiation of benzaldehyde isomers relies on a systematic spectroscopic analysis. The

general workflow involves sample preparation, acquisition of spectra using various techniques,

and a final comparative analysis of the processed data.

1. Sample Preparation

2. Spectroscopic Analysis

3. Data Interpretation

Grind with KBr or
place on ATR crystal

FT-IR Spectroscopy

Dissolve in UV-grade
solvent (e.g., Ethanol)

UV-Vis Spectroscopy

Dissolve in deuterated
solvent (e.g., CDCl₃)

NMR Spectroscopy
(¹H and ¹³C)

Data Processing
(Baseline Correction, Integration)

Comparative Analysis
(Shift/Frequency Comparison)

Click to download full resolution via product page
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Caption: Experimental workflow for the spectroscopic comparison of benzaldehyde isomers.

Detailed Experimental Protocols
1. Infrared (IR) Spectroscopy (KBr Pellet Method)[8]

Sample Preparation: A small amount of the solid benzaldehyde isomer is finely ground with

spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle. The

mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: A background spectrum of a blank KBr pellet is recorded first. The sample

pellet is then placed in the sample holder of a Fourier Transform Infrared (FT-IR)

spectrometer.

Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The final

sample spectrum is presented after automatic subtraction of the background spectrum.

2. Ultraviolet-Visible (UV-Vis) Spectroscopy[8]

Sample Preparation: A stock solution of the isomer is prepared by accurately weighing and

dissolving the compound in a suitable UV-grade solvent (e.g., ethanol, cyclohexane) to a

known concentration (typically 10⁻³ to 10⁻⁴ M). Serial dilutions are performed to obtain

solutions of appropriate absorbance.

Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam

spectrophotometer, with the pure solvent used as a reference.

Parameters: The absorbance is measured over a wavelength range of approximately 200-

600 nm.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy[8]

Sample Preparation: Approximately 5-20 mg of the isomer is dissolved in about 0.5-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer,

typically operating at a frequency of 400 MHz or higher for ¹H.
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Parameters: ¹H NMR spectra are acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. ¹³C NMR spectra are typically acquired with proton decoupling.

Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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